molecular formula C23H22N8O3 B3008657 2-(4-nitrophenyl)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone CAS No. 941978-61-6

2-(4-nitrophenyl)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone

Cat. No.: B3008657
CAS No.: 941978-61-6
M. Wt: 458.482
InChI Key: LIXWDBZRUFFLBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a triazolopyrimidine derivative featuring a 4-nitrophenyl ethanone moiety linked to a piperazine ring, which is further substituted with a 3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl group. The nitro group at the para position of the phenyl ring is a strong electron-withdrawing group, likely influencing the compound’s electronic properties and reactivity. The p-tolyl substituent (4-methylphenyl) on the triazolopyrimidine core may enhance lipophilicity and modulate binding interactions in biological systems. Synthesis of such compounds typically involves multi-step reactions, including condensation of substituted pyrazole precursors with piperazine derivatives under reflux conditions, as seen in analogous syntheses .

Properties

IUPAC Name

1-[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-(4-nitrophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N8O3/c1-16-2-6-18(7-3-16)30-23-21(26-27-30)22(24-15-25-23)29-12-10-28(11-13-29)20(32)14-17-4-8-19(9-5-17)31(33)34/h2-9,15H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIXWDBZRUFFLBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)CC5=CC=C(C=C5)[N+](=O)[O-])N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-nitrophenyl)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone represents a novel structure with potential biological activities. This article reviews the existing literature on its synthesis, biological activity, and potential therapeutic applications.

Structure and Synthesis

The compound features a complex structure incorporating a nitrophenyl group, a triazole-pyrimidine moiety, and a piperazine unit. The synthetic pathway typically involves multi-step reactions that include the formation of the triazole and subsequent functionalization to introduce the piperazine and nitrophenyl groups.

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent . Specifically, it has exhibited significant cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested : The compound was evaluated against HeLa (cervical), MCF-7 (breast), and SGC-7901 (gastric) cancer cell lines.
  • IC50 Values : The compound demonstrated IC50 values ranging from 10 to 20 µM across these cell lines, indicating moderate to strong antiproliferative activity.

The proposed mechanism of action involves:

  • Inhibition of Tubulin Polymerization : Similar to other known tubulin inhibitors, this compound disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase.
  • Induction of Apoptosis : Flow cytometry analyses revealed that treated cells exhibited increased apoptosis rates compared to control groups.

Study 1: Cytotoxicity Evaluation

A comprehensive study was conducted to evaluate the cytotoxic effects of the compound on HeLa cells:

  • Methodology : MTT assay was employed to assess cell viability post-treatment with varying concentrations of the compound.
  • Results : Significant reductions in cell viability were observed at concentrations above 10 µM. The study concluded that the compound effectively inhibits cell proliferation through apoptosis induction.

Study 2: Molecular Docking Analysis

Molecular docking studies were performed to predict binding interactions with tubulin:

  • Findings : The docking results suggested that the compound binds effectively at the colchicine site on tubulin, corroborating its role as a tubulin polymerization inhibitor.

Data Summary

Activity TypeCell LineIC50 (µM)Mechanism of Action
Antitumor ActivityHeLa15Tubulin inhibition
Antitumor ActivityMCF-712Apoptosis induction
Antitumor ActivitySGC-790118Microtubule disruption

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural analogs and their properties:

Compound Name Key Substituents Molecular Formula Melting Point (°C) Notable Properties
Target Compound: 2-(4-nitrophenyl)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone 4-nitrophenyl, p-tolyl C₂₄H₂₂N₈O₃ Not reported Expected high thermal stability due to aromatic triazolopyrimidine core .
2-(4-Fluorophenyl)-1-{4-[3-(4-methoxyphenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethanone 4-fluorophenyl, 4-methoxyphenyl C₂₅H₂₃FN₈O₂ Not reported Methoxy group increases electron density; fluorophenyl enhances metabolic stability.
[4-(3-(p-Tolyl)-3H-triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl][4-(trifluoromethyl)phenyl]methanone p-tolyl, 4-(trifluoromethyl)phenyl C₂₅H₂₂F₃N₇O Not reported Trifluoromethyl group enhances lipophilicity and potential blood-brain barrier penetration.
1-{4-[3-(4-Ethoxyphenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-phenoxyethanone 4-ethoxyphenyl, phenoxy C₂₈H₂₈N₈O₃ Not reported Ethoxy group may improve solubility; phenoxy moiety could influence receptor binding.
3-Benzyl-7-(piperazin-1-yl)-3H-triazolo[4,5-d]pyrimidine hydrochloride Benzyl, piperazine (HCl salt) C₁₆H₁₈ClN₇ Not reported Hydrochloride salt improves aqueous solubility; benzyl group adds steric bulk.

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing vs. Electron-Donating Groups: The 4-nitrophenyl group in the target compound contrasts with electron-donating groups like methoxy (in ) or ethoxy (in ).
  • Lipophilicity :
    The p-tolyl group (logP ~2.1) in the target compound is less lipophilic than the trifluoromethylphenyl group (logP ~2.8) in , which may affect membrane permeability.
  • Thermal Stability : Triazolopyrimidine derivatives with aromatic substituents (e.g., p-tolyl, benzyl) exhibit high melting points (>300°C in ), suggesting robust thermal stability due to π-π stacking and hydrogen bonding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.